molecular formula C12H18BNO4 B13882123 [4-[4-(Dimethylamino)-4-oxobutoxy]phenyl]boronic acid

[4-[4-(Dimethylamino)-4-oxobutoxy]phenyl]boronic acid

Cat. No.: B13882123
M. Wt: 251.09 g/mol
InChI Key: CZTZHWSZALSIQA-UHFFFAOYSA-N
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Description

[4-[4-(Dimethylamino)-4-oxobutoxy]phenyl]boronic acid: is a boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is known for its role in cross-coupling reactions, particularly in the formation of carbon-carbon bonds, which are essential in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[4-(Dimethylamino)-4-oxobutoxy]phenyl]boronic acid typically involves the reaction of 4-(dimethylamino)phenylboronic acid with appropriate reagents under controlled conditions. One common method includes the use of palladium-catalyzed Suzuki-Miyaura coupling reactions, where the boronic acid reacts with halogenated compounds to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the boronic acid and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions: [4-[4-(Dimethylamino)-4-oxobutoxy]phenyl]boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include phenols, amines, and substituted aromatic compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, [4-[4-(Dimethylamino)-4-oxobutoxy]phenyl]boronic acid is widely used in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the development of pharmaceuticals and agrochemicals .

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its boronic acid group can interact with biological molecules, providing insights into biochemical pathways and mechanisms .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated as a candidate for drug development, especially in the treatment of cancer and infectious diseases .

Industry: Industrially, the compound is used in the production of advanced materials and polymers. Its unique chemical properties enable the creation of materials with specific functionalities and improved performance .

Mechanism of Action

The mechanism of action of [4-[4-(Dimethylamino)-4-oxobutoxy]phenyl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, modulating their activity and function. This interaction can inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 4-(Dimethylamino)phenylboronic acid
  • Pinacol boronic esters
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Comparison: Compared to similar compounds, [4-[4-(Dimethylamino)-4-oxobutoxy]phenyl]boronic acid exhibits unique reactivity due to the presence of both the dimethylamino and boronic acid groups. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its versatility in synthetic applications .

Properties

Molecular Formula

C12H18BNO4

Molecular Weight

251.09 g/mol

IUPAC Name

[4-[4-(dimethylamino)-4-oxobutoxy]phenyl]boronic acid

InChI

InChI=1S/C12H18BNO4/c1-14(2)12(15)4-3-9-18-11-7-5-10(6-8-11)13(16)17/h5-8,16-17H,3-4,9H2,1-2H3

InChI Key

CZTZHWSZALSIQA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)OCCCC(=O)N(C)C)(O)O

Origin of Product

United States

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